An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-piperidinol, a pivotal intermediate in the chemical industry. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its primary applications, with a focus on its role as a precursor to Hindered Amine Light Stabilizers (HALS) and nitroxide radicals. Detailed experimental protocols and visual diagrams of core processes are included to facilitate practical application and further research.
Introduction
2,2,6,6-Tetramethyl-4-piperidinol, also known as 4-hydroxy-2,2,6,6-tetramethylpiperidine, is a white crystalline solid organic compound. Its chemical structure, characterized by a piperidine (B6355638) ring with four methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, imparts significant steric hindrance. This structural feature is fundamental to its primary application as a key building block for Hindered Amine Light Stabilizers (HALS), which are highly effective in protecting polymers from photodegradation. Furthermore, it serves as a precursor for the synthesis of stable nitroxide radicals like 4-hydroxy-TEMPO, which have broad applications in organic chemistry and polymer science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,2,6,6-tetramethyl-4-piperidinol is presented in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 1: General Properties
| Property | Value |
| CAS Number | 2403-88-5[1][2] |
| Molecular Formula | C₉H₁₉NO[1][2] |
| Molecular Weight | 157.25 g/mol [1][2] |
| Appearance | White to slightly beige crystalline solid[1][3] |
| Odor | Odorless[1] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 129-133 °C[1][3] |
| Boiling Point | 212-215 °C[1][3] |
| Density | 1.085 g/cm³[1] |
| Flash Point | 124.0 °C[1] |
| Vapor Pressure | 0.035 mmHg at 25°C[3] |
| Refractive Index | 1.471[1] |
Table 3: Solubility
| Solvent | Solubility |
| Water | Soluble[1] |
| Methanol (B129727) | Soluble[1] |
| Ethanol (B145695) | Soluble |
| Chloroform | Slightly soluble[1] |
| Acetone (B3395972) | Soluble[4] |
| Ether | Soluble[4] |
| n-Butyl alcohol | Soluble |
| Isobutyl alcohol | Soluble |
| Isopropyl alcohol | Soluble |
| Isoamyl alcohol | Soluble |
Note: The solubility of 2,2,6,6-tetramethyl-4-piperidinol in alcohols like methanol and ethanol increases with temperature.[5]
Table 4: Stability and Handling
| Parameter | Information |
| Stability | Stable under normal temperatures and pressures.[1][3] |
| Hygroscopicity | Can absorb moisture.[3][4] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][4] |
Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol
The most common method for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol is the reduction of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetoneamine (TAA). This can be achieved through catalytic hydrogenation or chemical reduction.
Experimental Protocol: Catalytic Hydrogenation of Triacetoneamine
This protocol describes a continuous process for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP).
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone (TAA)
-
Ethanol
-
CuCrSr/Al₂O₃ catalyst
-
Hydrogen gas
Equipment:
-
Fixed-bed reactor system
-
High-pressure liquid pump
-
Gas flow controller
-
Back-pressure regulator
Procedure:
-
Prepare a 20% (w/w) solution of TAA in ethanol.
-
Pack the fixed-bed reactor with 10 mL of the CuCrSr/Al₂O₃ catalyst.
-
Heat the reactor to 120 °C.
-
Introduce hydrogen gas into the reactor and pressurize to 2 MPa.
-
Pump the TAA/ethanol solution into the reactor at a feed rate of 0.3 mL/min.
-
Maintain the reaction conditions and collect the product stream.
-
The product, 2,2,6,6-tetramethyl-4-piperidinol, can be isolated by evaporation of the solvent. This process can achieve nearly complete conversion of TAA with over 97% selectivity for TMP.
Experimental Protocol: Chemical Reduction with Sodium Borohydride (B1222165)
This protocol provides a method for the reduction of triacetoneamine using sodium borohydride.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone (TAA)
-
Sodium borohydride (NaBH₄)
-
Appropriate solvent (e.g., ethanol)
-
Ligroin (for recrystallization)
Procedure:
-
Dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent such as ethanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution with stirring.
-
After the addition is complete, continue stirring and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 2,2,6,6-tetramethyl-4-piperidinol by recrystallization from ligroin to yield colorless needles.[5]
Key Reactions and Applications
2,2,6,6-Tetramethyl-4-piperidinol is a versatile intermediate used in the synthesis of various valuable compounds.
Synthesis of Hindered Amine Light Stabilizers (HALS)
HALS are a major class of polymer additives that protect against light-induced degradation. 2,2,6,6-Tetramethyl-4-piperidinol is a common starting material for the synthesis of various HALS.
Experimental Protocol: Synthesis of a Triazine-based HALS
This protocol describes a general procedure for the synthesis of a HALS monomer from 2,2,6,6-tetramethyl-4-piperidinol and cyanuric chloride.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidinol
-
Cyanuric chloride
-
A suitable base (e.g., sodium carbonate)
-
An appropriate solvent (e.g., acetone)
Procedure:
-
Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C.
-
In a separate flask, dissolve 2,2,6,6-tetramethyl-4-piperidinol and a base in acetone.
-
Slowly add the solution of 2,2,6,6-tetramethyl-4-piperidinol to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
After the addition, stir the mixture for several hours at this temperature.
-
In a separate flask, prepare a solution of allylamine and a base in acetone.
-
Slowly add the allylamine solution to the reaction mixture, still maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for an extended period.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude HALS monomer.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of 4-Hydroxy-TEMPO
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO) is a stable nitroxide radical widely used as an oxidation catalyst and for spin labeling.
Experimental Protocol: Oxidation to 4-Hydroxy-TEMPO
This protocol details the oxidation of 2,2,6,6-tetramethyl-4-piperidinol to 4-hydroxy-TEMPO using hydrogen peroxide.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidinol
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium tungstate (B81510) (catalyst)
-
Water
Procedure:
-
Dissolve 2,2,6,6-tetramethyl-4-piperidinol in water in a reaction flask.
-
Add a catalytic amount of sodium tungstate to the solution.
-
With vigorous stirring, add a two-fold molar excess of 30% aqueous hydrogen peroxide to the reaction mixture.
-
Continue vigorous stirring for approximately two hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product, 4-hydroxy-TEMPO, can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and the solvent is evaporated to yield the product, which can be further purified if necessary. This method can result in a virtually quantitative yield.[6]
Conclusion
2,2,6,6-Tetramethyl-4-piperidinol is a fundamentally important chemical intermediate with a well-established role in the production of high-performance polymer additives and specialized chemical reagents. Its synthesis from readily available precursors and its versatile reactivity make it a continued focus of academic and industrial research. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the unique properties of this compound for the development of new materials and technologies.
References
- 1. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
